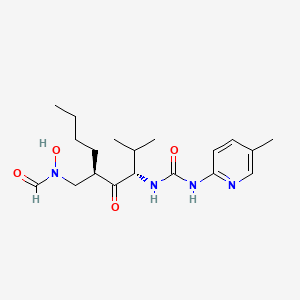
Theasinensin A
Descripción general
Descripción
Theasinensin A is a type of catechin that is found in tea leaves. It is a natural product that has been studied for its potential health benefits. Theasinensin A is a dimer of epigallocatechin gallate (EGCG), which is one of the major catechins found in green tea. Theasinensin A has been shown to have a number of physiological effects, including antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties : Theasinensin A has shown potential in suppressing inflammatory responses. It regulates the expression of genes related to defense, inflammatory response, cytokines, and receptor activities, particularly in macrophages. This suggests its role in managing inflammation-related conditions (Chen et al., 2011).
Cancer Chemopreventive Effects : The compound has demonstrated the ability to induce apoptosis (programmed cell death) in human cancer cells, particularly histolytic lymphoma U937 cells. This is achieved through mechanisms involving the release of cytochrome c and activation of caspases (Pan et al., 2000).
Role in Glucose Uptake : Theasinensin A has been found to stimulate glucose uptake in rat skeletal muscle cells, indicating potential benefits for managing blood sugar levels and related metabolic disorders (Qiu et al., 2014).
Effects on Melanogenesis : It inhibits melanin formation and secretion, potentially acting as an inhibitor of hyperpigmentation. This effect is observed in mouse melanoma cells and human epidermal melanocytes (Lim et al., 2021).
Hepatoprotective Effects : Theasinensin A demonstrates protective effects against liver injury, as seen in its ability to mitigate damage and improve liver function in mice subjected to carbon tetrachloride-induced liver injury (Hung et al., 2017).
Antibiotic Resistance Suppression : It has been found to suppress antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an adjunctive treatment for bacterial infections resistant to conventional antibiotics (Hatano et al., 2003).
Inhibition of Renin Activity : Theasinensin A is identified as an inhibitor of renin activity, suggesting a potential role in controlling hypertension (Li et al., 2013).
Potential in Reducing Hydrophobic Taste : The compound has been shown to form complexes with hydrophobic compounds, potentially reducing their membrane potential and hydrophobic taste (Guo et al., 2016).
Propiedades
IUPAC Name |
[(2R,3R)-2-[2-[6-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2/t31-,32-,41-,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUULFXAQUWEYNP-GXAWFILRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331871 | |
| Record name | Theasinensin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
914.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theasinensin A | |
CAS RN |
89064-31-3 | |
| Record name | Theasinensin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Theasinensin A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038360 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-chloro-3-[2-[(4-chlorophenyl)methyl]-4-phenylpyrazol-3-yl]-1H-indol-2-yl]-[(3R)-3-[3-(dimethylamino)propyl-methylamino]pyrrolidin-1-yl]methanone](/img/structure/B1193869.png)
![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide](/img/structure/B1193876.png)

